3-Oxabicyclo[3.1.0]hexan-2-one
Overview
Description
3-Oxabicyclo[3.1.0]hexan-2-one, also known as 1,2-cyclopropanedicarboxylic anhydride, is a bicyclic organic compound with the molecular formula C5H6O2. It is characterized by a three-membered ring fused to a five-membered ring containing an oxygen atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxabicyclo[3.1.0]hexan-2-one can be synthesized through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of Meldrum’s acid with ®-epichlorohydrin in the presence of sodium ethoxide in ethanol can yield this compound . Another method includes the use of dirhodium(II) catalysts to facilitate the cyclopropanation of appropriate substrates .
Industrial Production Methods
Industrial production of this compound typically involves scalable processes that ensure high yield and purity. These methods often utilize organocatalyzed desymmetrization reactions, which are compatible with standard industrial conditions .
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of stable carbocations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically produces carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
3-Oxabicyclo[3.1.0]hexan-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which 3-Oxabicyclo[3.1.0]hexan-2-one exerts its effects involves the formation of stable carbocations during nucleophilic substitution reactions. These carbocations facilitate the reaction by stabilizing the transition state, leading to the formation of the desired products .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxabicyclo[3.2.0]heptane-2,4-dione
- 7-Oxabicyclo[4.1.0]heptan-2-one
- Cyclopropane-1,2-dicarboxylic anhydride
Uniqueness
3-Oxabicyclo[3.1.0]hexan-2-one is unique due to its specific ring structure, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in specialized chemical syntheses and industrial applications .
Properties
IUPAC Name |
3-oxabicyclo[3.1.0]hexan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-4-1-3(4)2-7-5/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEPXIIVGHYESL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)OC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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